Erythromycin A 6,10-Imino Ether is a derivative of Erythromycin A, an antibiotic belonging to the macrolide class. This compound is notable for its modified structure, which enhances its biological activity and therapeutic potential. Erythromycin A itself is derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), and its derivatives, including Erythromycin A 6,10-Imino Ether, are synthesized to improve pharmacological properties such as stability and efficacy against resistant bacterial strains.
Erythromycin A 6,10-Imino Ether is synthesized through chemical modifications of Erythromycin A, which is naturally produced by certain soil bacteria. The compound can be obtained from various chemical suppliers specializing in pharmaceutical compounds.
This compound falls under the category of macrolide antibiotics and is classified specifically as a semi-synthetic derivative due to its modification from the natural product.
The synthesis of Erythromycin A 6,10-Imino Ether typically involves multi-step organic reactions. One common method includes the formation of an oxime by reacting Erythromycin A with hydroxylamine, followed by further modifications to introduce the imino ether functionality.
These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
Erythromycin A 6,10-Imino Ether has a complex molecular structure characterized by a large macrolide ring with multiple stereocenters.
The compound's structure can be represented using various chemical notation systems:
Erythromycin A 6,10-Imino Ether can undergo various chemical reactions that are characteristic of its functional groups.
These reactions are essential for modifying the compound further to enhance its biological activity or alter its pharmacokinetic properties.
Erythromycin A 6,10-Imino Ether exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria.
The mechanism involves binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits translocation during protein synthesis by blocking the exit tunnel through which nascent polypeptides emerge. The presence of the imino ether moiety may enhance binding affinity compared to Erythromycin A itself.
Studies have shown that derivatives like Erythromycin A 6,10-Imino Ether can exhibit increased potency against specific strains of bacteria that have developed resistance to conventional antibiotics.
Erythromycin A 6,10-Imino Ether possesses several notable physical and chemical properties that influence its behavior in biological systems.
Erythromycin A 6,10-Imino Ether has significant applications in scientific research and medicine.
The synthesis of Erythromycin A 6,10-imino ether employs two distinct strategies: traditional chemoenzymatic routes and emerging biocatalytic approaches. Industrial-scale production historically relies on semisynthetic pathways starting from Erythromycin A, where the C-9 ketone is first converted to an oxime intermediate using hydroxylamine hydrochloride in methanol under basic conditions [7] [8]. This oxime then undergoes Beckmann rearrangement—typically catalyzed by p-toluenesulfonyl chloride (p-TsCl) or methanesulfonyl chloride—to yield the 6,10-imino ether bicyclic structure [6] [7].
In contrast, biocatalytic methods leverage engineered enzymes or microbial systems to streamline this process. Saccharopolyspora erythraea, the native erythromycin producer, can be genetically modified to enhance the expression of cytochrome P450 enzymes (e.g., P450eryF) responsible for late-stage modifications [5] [10]. Recent advances involve in vitro reconstitution of tailoring enzymes (e.g., EryK hydroxylase and EryG methyltransferase) to directly modify 6-deoxyerythronolide B derivatives toward imino ether analogues [10]. While chemoenzymatic synthesis achieves yields of 70–85%, biocatalytic approaches promise higher selectivity but currently face scalability challenges due to enzyme instability and cofactor regeneration requirements [5].
Table 1: Comparison of Synthesis Strategies for Erythromycin A 6,10-Imino Ether
Strategy | Key Features | Yield Range | Industrial Scalability |
---|---|---|---|
Chemoenzymatic | Multi-step (oximation → rearrangement); uses chemical catalysts (TsCl, MsCl) | 70–85% | High |
Biocatalytic | Enzyme-mediated rearrangement; engineered P450 systems | 50–65% | Moderate (under research) |
The Beckmann rearrangement is the critical step transforming Erythromycin A 9-oxime into the 6,10-imino ether scaffold. Recent optimizations focus on catalyst selection, reaction kinetics, and byproduct suppression. p-TsCl in aqueous acetone remains the industrial standard, but methanesulfonyl chloride (MsCl) demonstrates superior reactivity due to its electrophilic character, reducing rearrangement time from 12 hours to 4–6 hours at 0–5°C [2] [6]. Key advancements include:
The rearrangement’s efficiency is monitored via HPLC-UV (C18 column; acetonitrile/phosphate buffer mobile phase; detection at 210 nm), where the 6,10-imino ether elutes at 12.3 ± 0.2 minutes, distinct from erythromycin A (9.8 min) and oxime (10.5 min) [6]. This method enables real-time kinetic profiling, revealing the reaction follows pseudo-first-order kinetics with k = 0.18 min⁻¹ under optimized conditions [2].
Hydroxylamine hydrochloride initiates imino ether synthesis by attacking the C-9 ketone of Erythromycin A to form an oxime. This step requires precise pH control (pH 9.0–10.0) using triethylamine or sodium carbonate to deprotonate hydroxylamine while preventing erythromycin degradation [2] [7]. Excess hydroxylamine (1.5 equivalents) drives near-quantitative oxime formation within 2 hours at 25°C [7].
Methanesulfonyl chloride (MsCl) serves dual roles:
Notably, MsCl’s low solubility in water necessitates biphasic systems (e.g., methylene chloride/water). Here, triethylamine from the oximation step neutralizes HCl byproducts, accelerating rearrangement without additional base [7]. This in situ recycling reduces reagent costs by 15–20% [2].
Table 2: Role of Key Reagents in Imino Ether Synthesis
Reagent | Function | Optimal Conditions | Impact on Yield |
---|---|---|---|
Hydroxylamine HCl | Oxime formation from C-9 ketone | 1.5 eq, pH 9–10, 25°C, 2h | >98% conversion |
Methanesulfonyl chloride | Oxime activation → cyclization | 1.2 eq, 0–5°C, biphasic CH₂Cl₂/H₂O | 95% rearrangement |
Triethylamine | Base (oximation) + HCl scavenger (rearrangement) | 32% v/w wrt erythromycin thiocyanate | Prevents hydrolysis |
Industrial production of Erythromycin A 6,10-imino ether relies on biphasic solvent systems to balance reagent solubility, reaction rate, and product stability. The optimal mixture combines methylene chloride (CH₂Cl₂) and water (0.46:1 v/v), enabling:
Reaction kinetics studies reveal that stirring efficiency profoundly impacts yield. At >500 rpm, the interfacial surface area maximizes, achieving 95% imino ether formation within 4 hours. Below 300 rpm, yields drop to 70–75% due to mass transfer limitations [2]. Post-reaction, the product isolation involves:
Alternative solvents like acetone/water (4:1) are used in lab-scale rearrangements but cause 5–8% hydrolysis at scale. Ethanol or isopropanol systems facilitate direct crystallization but require rigorous drying (<0.1% H₂O) to avoid solvate formation [9].
Table 3: Solvent Systems for Industrial-Scale Imino Ether Synthesis
Solvent System | Temperature Range | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|
CH₂Cl₂/H₂O (0.46:1 v/v) | 0–5°C | 4h | 92–95% | Low hydrolysis; easy separation |
Acetone/H₂O (4:1 v/v) | 0–10°C | 6h | 85–88% | Homogeneous mixing |
Ethanol (anhydrous) | 0°C | 8h | 80–82% | Direct crystallization |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4